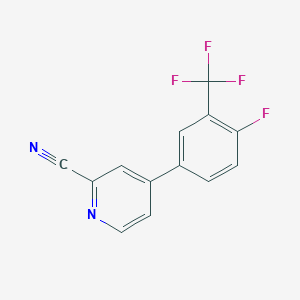
4-(3-トリフルオロメチル-4-フルオロフェニル)ピリジン-2-カルボニトリル
概要
説明
4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of both trifluoromethyl and fluorophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by a series of substitution reactions to introduce the fluorophenyl and carbonitrile groups . The reaction conditions often involve the use of selective fluorinating agents such as Selectfluor® and palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring the consistent quality of the final product .
化学反応の分析
Types of Reactions
4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, Selectfluor®, and various reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
作用機序
The mechanism of action of 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the carbonitrile group.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the additional fluorophenyl and carbonitrile groups.
Uniqueness
4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is unique due to the combination of trifluoromethyl, fluorophenyl, and carbonitrile groups in its structure. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its similar counterparts .
特性
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-12-2-1-8(6-11(12)13(15,16)17)9-3-4-19-10(5-9)7-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFSQKIWWHCQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















